molecular formula C4H4F6O B150346 Hexafluoroisopropyl methyl ether CAS No. 13171-18-1

Hexafluoroisopropyl methyl ether

Cat. No.: B150346
CAS No.: 13171-18-1
M. Wt: 182.06 g/mol
InChI Key: VNXYDFNVQBICRO-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl methyl ether is a fluorinated ether with the molecular formula C4H4F6O . It is a colorless, non-flammable liquid known for its low viscosity and low boiling point. This compound is used in various applications, including as a cosolvent and additive in lithium-ion batteries and as a general anesthetic in biomedical applications .

Mechanism of Action

Target of Action

Hexafluoroisopropyl methyl ether (HFPM) is a fluorinated ether . It is primarily used as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries (LiBs) and sodium-ion batteries (SIBs) . Therefore, its primary targets are the components of these batteries, including the electrodes and the electrolyte solution .

Mode of Action

HFPM interacts with its targets by serving as a cosolvent in the electrolyte solution of LiBs and SIBs . It has a low viscosity and a low boiling point, and is miscible with many polar organic solvents . This makes it an ideal diluent for low-temperature applications and can help to improve the wettability of polypropylene separators .

Biochemical Pathways

In the context of battery technology, HFPM affects the electrochemical pathways involved in the operation of LiBs and SIBs . Studies have shown that adding HFPM as an electrolyte additive can help to stabilize the Na electrode surface and form a new fluorine-containing organic layer . This results in a more stable solid electrolyte interphase .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of HFPM, we can discuss its properties that affect its behavior in the battery system. HFPM has a low viscosity and a low boiling point . These properties influence its distribution within the battery system and its interaction with other components.

Result of Action

The primary result of HFPM’s action is the stabilization of the electrode surface in SIBs . This leads to the formation of a more stable solid electrolyte interphase . Additionally, HFPM’s nonflammability is a major benefit for battery safety . It also has good compatibility with most electrode materials .

Action Environment

The action of HFPM can be influenced by various environmental factors. For instance, its effectiveness as a cosolvent can be affected by temperature, given its low boiling point . Furthermore, its nonflammability makes it a safer choice in environments where fire safety is a concern .

Biochemical Analysis

Biochemical Properties

Hexafluoroisopropyl methyl ether is used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . It has a low viscosity and a low boiling point and is miscible with many polar organic solvents . This lends it use as a diluent for low-temperature applications .

Cellular Effects

It is known that it is used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with cells in a way that enhances their performance.

Molecular Mechanism

It is known to be a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with molecules in a way that enhances their performance.

Temporal Effects in Laboratory Settings

It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known to be used in biomedical applications as a general anesthetic . This suggests that it may have different effects at different dosages.

Metabolic Pathways

It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with enzymes or cofactors in a way that enhances their performance.

Transport and Distribution

It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may be transported and distributed in a way that enhances cellular performance.

Subcellular Localization

It is known to be used in biomedical applications as a general anesthetic . This suggests that it may be localized in specific compartments or organelles in a way that enhances their function.

Preparation Methods

Hexafluoroisopropyl methyl ether can be synthesized through several methods:

    Gas-Phase Preparation: This method involves reacting hexafluoroisopropanol with dimethyl carbonate under the action of a catalyst with medium-strength acidic and alkaline centers.

    Liquid-Phase Preparation: Another method involves reacting hexafluoroisopropanol with dimethyl sulfate under basic conditions.

Chemical Reactions Analysis

Hexafluoroisopropyl methyl ether undergoes various chemical reactions:

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methoxypropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXYDFNVQBICRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157187
Record name Hexafluoroisopropyl methyl ether
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Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13171-18-1
Record name Hexafluoroisopropyl methyl ether
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Record name Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-
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Record name Hexafluoroisopropyl methyl ether
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Record name 1,1,1,3,3,3-hexafluoro-2-methoxypropane
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Record name 1,1,1,3,3,3-HEXAFLUORO-2-METHOXY-PROPANE
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Synthesis routes and methods

Procedure details

Chain transfer agent of structure (1) may also be obtained by reaction of a fluorine containing alcohol R2OH with an alkylating agent of structure R1—L. In one example, reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with dimethyl sulfate in the presence of aqueous sodium hydroxide affords a partially fluorinated ether with the structure (CF3)2CHOCH3, as disclosed in U.S. Pat. No. 3,346,448.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFPM) demonstrates potential as a component in electrolytes for lithium-ion batteries [, ]. Its electrochemical properties contribute to enhanced safety and longevity in these applications. Additionally, HFPM has been studied for its anesthetic properties in vivo [].

Q2: Are there environmental concerns associated with 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: While the provided research focuses primarily on synthesis and applications of HFPM, one study estimated its atmospheric lifetime to be 67 days []. This suggests a potential for environmental persistence. Further research is needed to fully assess its ecotoxicological effects and degradation pathways.

Q3: What is the molecular formula and weight of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: The molecular formula of HFPM is C4H6F6O, and its molecular weight is 184.09 g/mol [].

Q4: What synthetic routes are available for producing 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: Several methods for synthesizing HFPM exist, including a catalytic method using hexafluoroisopropanol and iodomethane as starting materials []. Another approach utilizes hexafluoroisopropanol, methyl carbonate, and an alkali catalyst at elevated temperatures [].

Q5: How does the structure of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether influence its properties?

A: The presence of fluorine atoms in HFPM contributes to its low flammability and high electrochemical stability []. These properties are crucial for its potential use in lithium-ion batteries. Additionally, its structure influences its anesthetic activity, although this relationship is complex and not fully understood [].

Q6: Has research explored optimizing the synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: Yes, researchers have employed response surface analysis, specifically the Plackett-Burman and Box-Behnken designs, to optimize the synthesis process for HFPM []. This approach identified key factors influencing yield and purity, leading to improvements in production efficiency.

Q7: What analytical techniques are commonly used to study 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: Researchers have employed UV and IR spectroscopy to characterize HFPM and determine its absorption characteristics []. Further analytical methods are likely employed for quality control and assurance during synthesis and application, but details are not specified in the provided abstracts.

Q8: Are there alternative compounds with similar properties to 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?

A: One study investigated 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a potential alternative to HFPM for use in lithium-ion batteries []. Both compounds are fluorinated ethers, but their specific properties and performance characteristics may differ.

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